molecular formula C17H14O4 B12090289 2H-1-Benzopyran-2-one, 6-methoxy-7-(phenylmethoxy)- CAS No. 101451-75-6

2H-1-Benzopyran-2-one, 6-methoxy-7-(phenylmethoxy)-

Cat. No.: B12090289
CAS No.: 101451-75-6
M. Wt: 282.29 g/mol
InChI Key: MGBHKZIZISYSPP-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 6-methoxy-7-(phenylmethoxy)- is a chemical compound belonging to the class of benzopyran derivatives. This compound is characterized by the presence of a benzopyran ring system with methoxy and phenylmethoxy substituents. Benzopyran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 6-methoxy-7-(phenylmethoxy)- typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of 6-methoxy-2H-1-benzopyran-2-one as a starting material, which undergoes a substitution reaction with phenylmethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 6-methoxy-7-(phenylmethoxy)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: The methoxy and phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

2H-1-Benzopyran-2-one, 6-methoxy-7-(phenylmethoxy)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 6-methoxy-7-(phenylmethoxy)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2H-1-Benzopyran-2-one, 7-methoxy-:

    2H-1-Benzopyran-2-one, 6-(β-D-glucopyranosyloxy)-7-methoxy-: This compound has a glucopyranosyloxy group instead of the phenylmethoxy group.

Uniqueness

2H-1-Benzopyran-2-one, 6-methoxy-7-(phenylmethoxy)- is unique due to the presence of both methoxy and phenylmethoxy substituents, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

CAS No.

101451-75-6

Molecular Formula

C17H14O4

Molecular Weight

282.29 g/mol

IUPAC Name

6-methoxy-7-phenylmethoxychromen-2-one

InChI

InChI=1S/C17H14O4/c1-19-15-9-13-7-8-17(18)21-14(13)10-16(15)20-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3

InChI Key

MGBHKZIZISYSPP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=CC(=O)O2)OCC3=CC=CC=C3

Origin of Product

United States

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